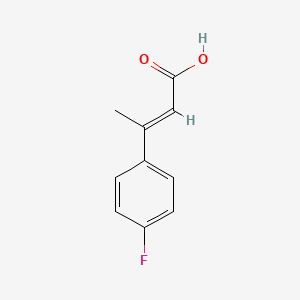

3-(4-Fluorophenyl)but-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Fluorophenyl)but-2-enoic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(4-Fluorophenyl)but-2-enoic acid, a compound featuring a fluorinated phenyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Where:

- C1 : Represents the but-2-enoic acid backbone.

- C2 : Contains the 4-fluorophenyl substituent.

The presence of the fluorine atom in the para position of the phenyl ring significantly influences the compound's reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. It is believed to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in pro-inflammatory mediators, thereby alleviating inflammation-related symptoms .

Anticancer Potential

In addition to its anti-inflammatory effects, the compound has been investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The fluorine substitution is thought to enhance its binding affinity to specific molecular targets involved in cancer progression.

The mechanism through which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound interacts with cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins.

- Cellular Pathway Modulation : It influences signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

- Binding Affinity : The fluorine atom enhances lipophilicity and binding affinity to biological targets, which may improve therapeutic efficacy.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was administered at varying doses, with results indicating a dose-dependent reduction in swelling and pain .

| Dose (mg/kg) | Swelling Reduction (%) | Pain Score Reduction |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 40 |

| 50 | 70 | 60 |

Anticancer Activity Evaluation

Another investigation focused on the anticancer activity of this compound against various cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 40 |

| HeLa (Cervical) | 12 | 55 |

| A549 (Lung) | 20 | 30 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 3-(4-Fluorophenyl)but-2-enoic acid exhibits notable anti-inflammatory properties. Studies have shown that compounds with fluorine substitutions often enhance bioactivity and metabolic stability, making them valuable in drug design. Fluorinated compounds account for approximately 25% of small-molecule drugs currently in clinical use, with a growing trend towards their incorporation into new pharmaceuticals .

Case Study: Ezetimibe

One significant example is the cholesterol absorption inhibitor ezetimibe, which incorporates fluorine to enhance potency. The incorporation of fluorine atoms can improve metabolic stability and bioactivity, as illustrated in the development of ezetimibe from its precursor compounds . This trend highlights the importance of fluorinated compounds in optimizing drug efficacy.

Agrochemicals

Pesticide Development

Fluorinated compounds like this compound are increasingly used in agrochemicals due to their ability to modify physicochemical properties such as lipophilicity and water solubility. This modification can lead to more effective crop protection agents . The introduction of fluorine can enhance the selectivity and potency of active ingredients, making them more effective against target pests while minimizing environmental impact.

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of polymers with specific properties. The incorporation of fluorinated monomers into polymer chains can result in materials with enhanced thermal stability and chemical resistance. This characteristic is particularly beneficial for applications in electronics and automotive industries where durability is critical.

Data Table: Summary of Applications

| Field | Application | Benefits | Example Case Study |

|---|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drugs | Enhanced bioactivity and metabolic stability | Ezetimibe (cholesterol absorption inhibitor) |

| Agrochemicals | Pesticide development | Improved efficacy and reduced environmental impact | Fluorinated herbicides |

| Materials Science | Polymer synthesis | Increased thermal stability and chemical resistance | Fluorinated polymers for electronics |

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEOLKDAOUIFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699547 |

Source

|

| Record name | 3-(4-Fluorophenyl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-86-1 |

Source

|

| Record name | 3-(4-Fluorophenyl)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.